molecular formula C11H12BrNO3 B13184556 (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane

(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane

Cat. No.: B13184556
M. Wt: 286.12 g/mol
InChI Key: WUMUXUPHNRGTAZ-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is a chiral compound that features a bromomethyl group and a nitrophenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Nitration: The nitrophenyl group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming oxirane or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of epoxides or other oxidized products.

Scientific Research Applications

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its chiral nature and functional groups.

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane would depend on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent interactions with enzymes or receptors. The bromomethyl group can act as an electrophile, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (2S,4R)-2-(Bromomethyl)-4-(4-aminophenyl)oxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is unique due to the combination of its chiral oxolane ring, bromomethyl group, and nitrophenyl group

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

(2S,4R)-2-(bromomethyl)-4-(4-nitrophenyl)oxolane

InChI

InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1

InChI Key

WUMUXUPHNRGTAZ-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(COC1CBr)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.